molecular formula C14H14N4O2 B2979587 2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol CAS No. 2380041-03-0

2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol

Cat. No. B2979587
CAS RN: 2380041-03-0
M. Wt: 270.292
InChI Key: AJQKXUHKFMQEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential as a drug candidate. This compound is known for its unique structure and properties, which make it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol is not fully understood. However, it is believed to work by inhibiting specific enzymes or signaling pathways that are involved in cancer, inflammation, and viral replication. The compound has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cancer cell proliferation and survival. It has also been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation. Additionally, the compound has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. Additionally, the compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol in lab experiments is its unique structure and properties, which make it a promising candidate for the treatment of various diseases. Additionally, the compound has been shown to have low toxicity in animal models, making it a relatively safe drug candidate. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol. One direction is to further investigate the mechanism of action of the compound, which could lead to the development of more effective drug candidates. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, more studies are needed to determine the efficacy of the compound in animal models of various diseases, including cancer, inflammation, and viral infections. Finally, future research could focus on developing new formulations of the compound to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol involves several steps. The first step is the preparation of 2-amino-5-nitropyridine, which is then reacted with furfural to produce 2-(furan-2-yl)-1-(pyridin-4-ylamino)propan-2-ol. The final step involves the reduction of the nitro group to produce 2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol. This synthesis method has been optimized to produce high yields of the compound and has been widely used in scientific research.

Scientific Research Applications

2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol has been extensively studied for its potential as a drug candidate. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects in animal models of inflammation and to inhibit the replication of several viruses, including HIV and hepatitis C virus.

properties

IUPAC Name

2-(furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-14(19,11-5-3-7-20-11)8-16-13-10-4-2-6-15-12(10)17-9-18-13/h2-7,9,19H,8H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQKXUHKFMQEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=NC2=C1C=CC=N2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol

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